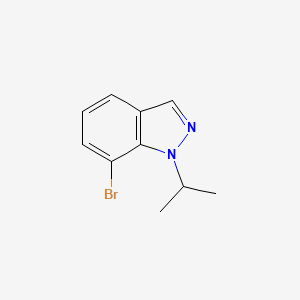

7-Bromo-1-isopropyl-1H-indazole

描述

Significance of the Indazole Nucleus in Contemporary Chemical Sciences

The indazole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to bind to a wide range of biological targets, making it a cornerstone for the development of new therapeutic agents. Indazole derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anti-inflammatory, anti-tumor, and antiviral properties.

The versatility of the indazole scaffold lies in its structural features. The planar ring system allows for various substitutions at multiple positions, enabling chemists to fine-tune the molecule's electronic and steric properties to optimize its interaction with specific enzymes or receptors. This adaptability has led to the successful development of several FDA-approved drugs containing the indazole core, which are used in treatments for cancer and other conditions. For instance, axitinib (B1684631) and pazopanib (B1684535) are well-known kinase inhibitors used in cancer therapy that feature the indazole motif. nih.govgoogle.com Beyond pharmaceuticals, indazole derivatives are also investigated in materials science for their potential use in organic light-emitting diodes (OLEDs).

Evolution of Indazole Chemistry within Research Paradigms

The synthesis of the indazole ring system has been a subject of chemical research for over a century. Early methods often involved multi-step procedures with harsh reaction conditions. However, the field has seen significant evolution, driven by the demand for more efficient and versatile synthetic routes to access structurally diverse indazole derivatives.

A major paradigm shift in indazole chemistry has been the advent of transition metal-catalyzed reactions. Catalysts based on palladium, copper, and rhodium have enabled the development of novel cyclization and functionalization strategies. These modern methods often offer higher yields, greater functional group tolerance, and improved regioselectivity compared to classical approaches. Techniques such as intramolecular C-H amination and cross-coupling reactions have become powerful tools in the synthetic chemist's arsenal (B13267) for constructing the indazole core and introducing a wide range of substituents. chemicalbook.com This evolution in synthetic methodology has been crucial in expanding the scope of indazole chemistry and facilitating the exploration of their potential applications in drug discovery and materials science.

Scope and Research Objectives Pertaining to 7-Bromo-1-isopropyl-1H-indazole

While extensive research exists for the indazole scaffold in general, specific academic literature detailing the synthesis and application of this compound is not widely available. However, based on the well-established role of substituted indazoles in medicinal chemistry, the research objectives for this particular compound can be inferred.

The primary interest in this compound likely lies in its potential as an intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. nih.govgoogle.com The structure of this compound presents several key features for further chemical modification:

The bromo substituent at the 7-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This is a common strategy for exploring the structure-activity relationship (SAR) of a drug candidate.

The isopropyl group at the 1-position of the indazole ring provides steric bulk and lipophilicity, which can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

The indazole core itself acts as a critical pharmacophore, capable of forming key hydrogen bond interactions with the hinge region of kinase ATP-binding sites. nih.gov

Therefore, the research objectives pertaining to this compound would likely involve its use as a building block to generate libraries of novel compounds for screening against various protein kinases implicated in diseases like cancer. The goal would be to identify derivatives with potent and selective inhibitory activity, representing potential leads for new drug development.

Foundational Synthetic Routes for Indazole Core Structures

The indazole ring, a bicyclic aromatic heterocycle, can be synthesized through various methodologies. These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes and metal-free alternatives.

Cyclization Reactions of Hydrazones and Related Precursors

The cyclization of hydrazones is a well-established and versatile method for the synthesis of the indazole core. This approach typically involves the formation of a hydrazone from a suitably substituted carbonyl compound and a hydrazine derivative, followed by an intramolecular cyclization to form the indazole ring.

One common strategy involves the acid-catalyzed formation of an arylhydrazone, which is then subjected to cyclization. nih.gov For instance, the reaction of acetophenone or benzaldehyde derivatives with arylhydrazines can lead to the formation of 1-aryl-1H-indazoles. nih.gov The cyclization step can be promoted by various reagents, including polyphosphoric acid (PPA), which facilitates the intramolecular reaction to yield the indazole product. researchgate.net Microwave-assisted synthesis has also been employed to accelerate the cyclization of aryl hydrazones, offering an eco-friendly and efficient alternative to conventional heating.

Recent advancements in this area include electrosynthetic oxidative transformations of hydrazones. The electrooxidative cyclization of (hetero)aromatic ketone-derived N-phenylhydrazones has been shown to produce 1H-indazoles in high yields, irrespective of the electronic properties of the substituents on the N-phenyl ring. beilstein-journals.org

Table 1: Examples of Indazole Synthesis via Hydrazone Cyclization

| Starting Materials | Reaction Conditions | Product | Yield | Reference |

| Salicylaldehyde and Hydrazine Hydrates | Microwave irradiation | 1H-Indazole and 1-phenyl-1H-indazoles | Good to excellent | |

| 2,6-dialkoxy acetophenone hydrazones | Polyphosphoric acid (PPA) | 3-methyl-4-alkoxyindazoles | Not specified | researchgate.net |

| (Hetero)aromatic ketones-derived N-phenylhydrazones | Electrooxidative cyclization in an undivided cell | 1H-Indazoles | High | beilstein-journals.org |

| Acetophenone/benzaldehyde with fluorine at C2 and nitro at C5, and arylhydrazines | Deprotonation and nucleophilic aromatic substitution (SNAr) ring closure | 1-Aryl-5-nitro-1H-indazoles | 45-90% | nih.gov |

Transition Metal-Catalyzed Annulation and C-H Activation Strategies for Indazoles

In recent years, transition-metal-catalyzed reactions, particularly those involving C-H activation and annulation, have emerged as powerful tools for the synthesis of functionalized indazoles. mdpi.comnih.gov These methods offer high efficiency, functional group tolerance, and the ability to construct complex indazole derivatives in a single step. mdpi.comnih.gov

Rhodium(III) catalysts have been extensively used in the synthesis of indazoles. For example, a Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones provides a straightforward route to functionalized 1H-indazoles. rsc.org This reaction proceeds through a cascade of C(aryl)-H bond metalation, C(aldehyde)-H bond insertion, and reductive elimination. rsc.org Similarly, Rh(III)/Cu(II) co-catalyzed systems have been employed for the synthesis of 1H-indazoles through C-H amidation and N-N bond formation. academindex.com

Palladium-catalyzed reactions are also prominent in indazole synthesis. The intramolecular Ullmann-type reaction, a copper-catalyzed process, has been utilized for the cyclization step in indazole synthesis. acs.org Palladium catalysts, such as Pd(OAc)₂, have been used in conjunction with ligands like dppf for the synthesis of 1-aryl-1H-indazoles from [N-aryl-N′-(o-bromobenzyl)-hydrazinato-N′]-triphenylphosphonium bromides. researchgate.net

Table 2: Transition Metal-Catalyzed Syntheses of Indazoles

| Catalyst System | Substrates | Reaction Type | Product | Reference |

| Rh(III) | Aldehyde phenylhydrazones | Double C-H activation and C-H/C-H cross-coupling | Functionalized 1H-indazoles | rsc.orgresearchgate.net |

| Rh(III)/Cu(II) | Imidates and nitrosobenzenes | Sequential C-H bond activation and intramolecular cascade annulation | 1H-Indazoles | mdpi.com |

| Rh(III)/Cu(II) | Azobenzenes and alkenes | C-H functionalization and cyclization | Indazoles | mdpi.com |

| Copper | 2-halobenzonitriles and hydrazine derivatives | Cascade coupling-(deacylation-)condensation | Substituted 3-aminoindazoles | organic-chemistry.org |

Metal-Free Synthetic Approaches to Indazole Derivatives

The development of metal-free synthetic methods is driven by the need for more sustainable and cost-effective chemical processes. Several metal-free strategies for the synthesis of indazoles have been reported.

One such approach involves the reaction of 2-aminophenones with hydroxylamine derivatives in a one-pot, metal-free protocol. acs.org This method is operationally simple, mild, and tolerant of a broad range of functional groups, providing indazoles in good to excellent yields. acs.org Another metal-free method utilizes the selective activation of the oxime in o-aminobenzoximes with methanesulfonyl chloride and triethylamine to afford 1H-indazoles in good to excellent yields under mild conditions. researchgate.net

Photochemical and thermochemical methods also offer metal-free routes to indazole skeletons. For example, 2-((aryl/alkyl/H)ethynyl))aryltriazenes can react with arylsulfinic acids under visible-light irradiation at room temperature to form 3-functionalized 2H-indazoles without the need for an external photocatalyst. organic-chemistry.org

Regioselective Synthesis of this compound

The synthesis of the target molecule, this compound, requires the specific introduction of a bromine atom at the C7 position and an isopropyl group at the N1 position of the indazole ring.

Introduction of Bromine at the C7 Position of Indazole Ring Systems

The regioselective bromination of the indazole ring is a critical step. Direct bromination of the indazole core can lead to a mixture of isomers, making regiocontrol a significant challenge.

One effective method for the synthesis of 7-bromo-1H-indazole is through a Sandmeyer-type reaction starting from 7-aminoindazole. chemicalbook.comchemicalbook.com In this procedure, 7-aminoindazole is diazotized with sodium nitrite in the presence of hydrobromic acid, followed by the addition of cuprous bromide to introduce the bromine atom at the C7 position. chemicalbook.comchemicalbook.com

Another approach involves the direct bromination of a pre-formed indazole ring system. A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). nih.gov The reactivity of the different positions on the indazole ring can be influenced by the substituents present on the ring. For 2-substituted indazoles, metal-free halogenation has been shown to be regioselective, although the C7 position is noted to have lower reactivity compared to other positions. nih.govrsc.orgresearchgate.net In some cases, a two-step sequence of regioselective bromination followed by heterocycle formation is employed. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine starts with the regioselective bromination of 2,6-dichlorobenzonitrile (B3417380) using NBS in sulfuric acid, followed by cyclization with hydrazine. chemrxiv.orgmdpi.com

Table 3: Methods for the Synthesis of 7-Bromoindazoles

| Starting Material | Reagents | Product | Yield | Reference |

| 7-Aminoindazole | HBr, NaNO₂, CuBr | 7-Bromo-1H-indazole | 37% | chemicalbook.comchemicalbook.com |

| 4-Sulfonamido-1H-indazoles | N-Bromosuccinimide (NBS) | 7-Bromo-4-sulfonamido-1H-indazoles | Not specified | nih.gov |

| 2,6-Dichlorobenzonitrile | NBS, H₂SO₄ then Hydrazine | 7-Bromo-4-chloro-1H-indazol-3-amine | 38-45% (overall) | chemrxiv.orgmdpi.com |

N-Alkylation Strategies for Isopropyl Group Incorporation at N1 Position

The final step in the synthesis of this compound is the N-alkylation of the indazole ring with an isopropyl group. The alkylation of indazoles can occur at either the N1 or N2 position, leading to a mixture of regioisomers. beilstein-journals.orgnih.gov The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the indazole ring. beilstein-journals.orgnih.gov

Generally, direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. beilstein-journals.org However, specific conditions can be employed to favor the formation of the N1 isomer. For instance, the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N1 selective indazole alkylation. beilstein-journals.orgd-nb.info The steric hindrance at the C7 position, where the bromine atom is located, can also influence the regioselectivity of the alkylation, potentially favoring substitution at the less hindered N1 position. nih.gov

While direct alkylation with isopropyl halides can lead to mixtures, alternative strategies may offer better selectivity. For example, a two-step process involving an initial enamine condensation with isobutyraldehyde followed by hydrogenation has been shown to be highly selective for N1-alkylation. nih.govrsc.org The choice of the base is also critical; for example, the use of cesium carbonate has been shown in some systems to favor N1-substitution through a chelation mechanism. nih.gov It has been noted that reacting 6- and other similar isomers with isopropyl iodide and potassium carbonate, or isopropyl bromide and cesium carbonate, can result in poor selectivity and yields not exceeding 52%. beilstein-journals.org

Table 4: Factors Influencing Regioselectivity of Indazole N-Alkylation

| Factor | Observation | Reference |

| Base/Solvent System | NaH in THF generally favors N1-alkylation. | beilstein-journals.orgd-nb.info |

| Substituents on Indazole Ring | Steric hindrance at C7 can favor N1-alkylation. Electron-withdrawing groups at C7 can favor N2-alkylation. | beilstein-journals.orgd-nb.infonih.gov |

| Alkylating Agent | Use of isobutyraldehyde in a two-step reductive amination process shows high N1 selectivity. | nih.govrsc.org |

| Counterion | Cesium ions may promote N1-alkylation through chelation. | nih.gov |

An in-depth examination of the synthetic pathways and mechanistic underpinnings related to this compound reveals a landscape of nuanced chemical strategies. This article focuses on the methodologies employed for its synthesis and that of related derivatives, delving into the reaction mechanics that govern its formation.

Structure

3D Structure

属性

IUPAC Name |

7-bromo-1-propan-2-ylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-10-8(6-12-13)4-3-5-9(10)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIPRMTVZGLVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC=C2Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques and Spectroscopic Analysis of 7 Bromo 1 Isopropyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy of 7-Bromo-1-isopropyl-1H-indazole would be expected to reveal distinct signals corresponding to the aromatic protons of the indazole ring system and the protons of the isopropyl substituent. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the heterocyclic ring, as well as the electronic contribution of the isopropyl group at the N1 position. The isopropyl group itself would present as a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons, with their coupling providing clear evidence for the isopropyl moiety.

A related compound, methyl 3-iodo-1-isopropyl-1H-indazole-5-carboxylate, exhibits a septet for the isopropyl methine proton at approximately 5.06 ppm in DMSO-d₆. While the substitution pattern is different, this provides a reference point for the expected chemical shift of the isopropyl methine in this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the indazole ring would be particularly informative, with the carbon atom bonded to the bromine (C7) showing a characteristic shift. The carbons of the isopropyl group would also be readily identifiable.

Advanced NMR Techniques (e.g., Nuclear Overhauser Effect Spectroscopy) for Structural Elucidation

To unambiguously confirm the regiochemistry of the isopropyl group at the N1 position, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. A NOESY experiment would show through-space correlations between protons that are in close proximity. For this compound, a key NOE correlation would be expected between the methine proton of the isopropyl group and the proton at the C7a position of the indazole ring, which is adjacent to the N1 nitrogen. This observation would provide definitive proof of the N1-alkylation. The synthesis of regioisomeric N1- and N2-alkylated indazoles has been reported, and their structures were unambiguously assigned using techniques including NOE NMR spectroscopy, highlighting the importance of this method.

Multi-nuclear NMR Studies (e.g., ¹⁹F NMR)

While not directly applicable to this compound which lacks fluorine, multinuclear NMR studies are crucial for compounds containing other NMR-active nuclei. For instance, if a fluorine-containing substituent were present, ¹⁹F NMR would provide valuable information about the electronic environment around the fluorine atom. In the context of bromo-substituted compounds, while less common, ⁷⁹Br or ⁸¹Br NMR could potentially be used, although their quadrupolar nature often leads to broad signals, making them less practical for routine structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₀H₁₁BrN₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This precise mass measurement is a critical component in the characterization of new chemical entities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound and its derivatives, LC-MS is instrumental for verifying the molecular weight and assessing the purity of the synthesized compound.

Typically, a solution of the compound is injected into a high-performance liquid chromatography (HPLC) system, where it passes through a column packed with a stationary phase. The differential partitioning of the analyte between the mobile and stationary phases leads to its separation from impurities. The eluent from the HPLC column is then introduced into the ion source of a mass spectrometer.

For bromo-indazole derivatives, electrospray ionization (ESI) is a commonly employed technique, which generates protonated molecular ions [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The presence of a bromine atom is distinctively marked by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 1: Representative LC-MS Data for Related Bromo-Heterocyclic Compounds

| Compound Name | Molecular Formula | Calculated Molecular Weight | Observed [M+H]⁺ (m/z) | Reference |

| 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C₁₅H₁₉BrN₂O | 322.13 | 323 | doi.org |

| 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride | C₈H₁₀BrClN₄·2HCl | 349.43 | 277 (M) | ijpcbs.com |

Note: The observed m/z value corresponds to the major isotopic peak.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and its behavior in the solid state.

Although a crystal structure for this compound has not been reported, a study on the regioselective alkylation of a related indazole derivative provides detailed crystallographic data for methyl 5-bromo-1-isopropyl-1H-indazole-3-carboxylate. beilstein-journals.org This data offers a valuable model for the structural features of the 1-isopropyl-bromo-indazole core.

In this related structure, the indazole ring system is essentially planar. The isopropyl group attached to the N1 position exhibits specific bond lengths and angles. The C-Br bond length is a key parameter, typically falling within the expected range for bromo-aromatic compounds. Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the crystal packing. For example, in the crystal structure of 7-bromo-4-isopropyl-2-[[(4-methylphenyl)sulfonyl]oxy]tropone, intermolecular C-H···O and C-H···Br interactions were observed. researchgate.netscispace.com

Table 2: Selected Crystallographic Data for a Related Bromo-Indazole Compound (Methyl 5-bromo-1-isopropyl-1H-indazole-3-carboxylate)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | beilstein-journals.org |

| Space Group | P2₁/c | beilstein-journals.org |

| a (Å) | 9.4884(6) | researchgate.netscispace.com |

| b (Å) | 9.5235(6) | researchgate.netscispace.com |

| c (Å) | 18.1540(13) | researchgate.netscispace.com |

| β (°) | 95.203(2) | researchgate.netscispace.com |

| Volume (ų) | 1633.7(2) | researchgate.netscispace.com |

Note: The crystallographic data presented is for a closely related compound and serves as a model.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to the aromatic C-H and C=C stretching vibrations of the indazole ring, as well as the aliphatic C-H stretching and bending vibrations of the isopropyl group. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

While a specific FT-IR spectrum for this compound is not available, data from related compounds can be used for comparison. For example, the FT-IR spectrum of a complex molecule containing a bromo-substituent showed a strong absorption for the C-Br stretch at 576 cm⁻¹. rsc.org In another example, the supplementary information for a series of triazolo[1,2-a]indazole-triones provides detailed FT-IR data, with characteristic peaks for aromatic C-H, aliphatic C-H, and C=O stretching vibrations. rsc.org

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (isopropyl) | Stretching | 2970-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Aliphatic C-H (isopropyl) | Bending | 1470-1365 |

| C-N | Stretching | 1350-1000 |

| C-Br | Stretching | 700-500 |

Note: These are general ranges and the exact positions can vary based on the specific molecular environment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which can be compared with the theoretical values calculated from the molecular formula. This comparison is a crucial step in confirming the identity and purity of a newly synthesized compound.

The theoretical elemental composition of this compound (C₁₀H₁₁BrN₂) is calculated based on its atomic constituents. Experimental values are obtained through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified. The bromine content is typically determined by other methods, such as titration or ion chromatography after combustion.

A European patent for novel P2X7R antagonists provides elemental analysis data for a related compound, 4-bromo-N-(cycloheptylmethyl)-1-isopropyl-1H-indole-3-carboxamide. googleapis.com While this molecule is larger and has additional functional groups, the principle of comparing theoretical and found values remains the same.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % (for a related compound) |

| Carbon (C) | 47.45 | 69.25 |

| Hydrogen (H) | 4.38 | 7.85 |

| Bromine (Br) | 31.57 | - |

| Nitrogen (N) | 11.07 | 8.08 |

Note: The "Found %" values are for the compound 4-bromo-N-(cycloheptylmethyl)-1-isopropyl-1H-indole-3-carboxamide (C₂₀H₂₇ClN₂O) as reported in a patent and are not directly comparable but illustrate the nature of the data. googleapis.com The theoretical percentages are calculated for C₁₀H₁₁BrN₂.

Computational and Theoretical Investigations of 7 Bromo 1 Isopropyl 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, providing insights into their geometry, stability, and reactivity.

The first step in a computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 7-Bromo-1-isopropyl-1H-indazole, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. The energetic stability can be further assessed by comparing its energy to other possible isomers or conformers.

Table 1: Predicted Geometrical Parameters for this compound (Note: This data is illustrative, based on general principles of DFT calculations for similar heterocyclic compounds.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| N-N | ~1.35 Å | |

| C-N (ring) | ~1.38 Å | |

| C-C (ring) | ~1.40 Å | |

| N-C (isopropyl) | ~1.48 Å | |

| Bond Angle | C-N-N | ~110° |

| N-N-C | ~105° | |

| Dihedral Angle | C-C-N-N | ~0° (for ring planarity) |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.govekb.eg

For this compound, the HOMO is expected to be localized primarily on the indazole ring and the bromine atom, which have lone pairs of electrons. The LUMO is likely to be distributed over the aromatic system, representing the π* anti-bonding orbitals.

Table 2: Predicted Frontier Orbital Energies and Related Properties of this compound (Note: This data is illustrative and based on typical values for similar bromo-heterocyclic compounds.)

| Property | Symbol | Predicted Value |

| HOMO Energy | EHOMO | ~ -6.5 eV |

| LUMO Energy | ELUMO | ~ -1.2 eV |

| HOMO-LUMO Gap | ΔE | ~ 5.3 eV |

| Ionization Potential | IP ≈ -EHOMO | ~ 6.5 eV |

| Electron Affinity | EA ≈ -ELUMO | ~ 1.2 eV |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. wikipedia.orgusc.edu It allows for the investigation of charge distribution and delocalization effects within the molecule. For this compound, NBO analysis can quantify the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., covalent vs. ionic character). wisc.edu It also reveals donor-acceptor interactions, such as hyperconjugation, which contribute to the molecule's stability. researchgate.netresearchgate.net

Table 3: Illustrative NBO Analysis Results for Key Interactions in this compound (Note: This table presents expected types of interactions and is not based on actual calculated values for this specific molecule.)

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Interaction Type |

| LP(1) N (lone pair) | π(C=C) | High | Resonance stabilization |

| LP(1) Br (lone pair) | σ(C-C) | Moderate | Hyperconjugation |

| σ(C-H) (isopropyl) | σ*(N-C) | Low | Hyperconjugation |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes can be used to identify the characteristic functional groups within the molecule and to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). For this compound, characteristic vibrational frequencies would include C-H stretching from the isopropyl group and the aromatic ring, C=C and C=N stretching within the indazole ring, and the C-Br stretching mode.

Molecular Dynamics (MD) Simulations

Mechanistic Studies Using Computational Approaches

Computational methods are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic substitution on the indazole ring, computational studies could predict the most likely reaction pathways and the factors that control regioselectivity and stereoselectivity. These studies often combine DFT for energetics with NBO analysis to understand the electronic changes that occur during the reaction.

Transition State Characterization and Reaction Pathway Analysis

The formation of N-alkylated indazoles, such as this compound, proceeds through distinct transition states that determine the regioselectivity of the alkylation reaction. Density Functional Theory (DFT) calculations have been instrumental in characterizing these transition states and analyzing the reaction pathways.

In a study on the alkylation of a structurally similar compound, methyl 1H-indazole-7-carboxylate, with isopropyl iodide, the transition states for the formation of the N1- and N2-isopropylated products were located and analyzed. beilstein-journals.org The calculations revealed that the energy difference between the lowest energy N1- and N2-transition states was minimal, at less than 1 kcal/mol. beilstein-journals.org This small energy difference suggests that both N1 and N2 isomers are likely to be formed, with the N2 isomer being slightly favored kinetically.

The reaction between the deprotonated indazole and isopropyl iodide was found to be exergonic. The computed transition state energies provide a quantitative basis for understanding the product distribution. Natural Bond Orbital (NBO) analysis is often employed in conjunction with transition state calculations to estimate the partial charges on the N1 and N2 atoms in both the neutral and deprotonated states, further supporting the predicted reaction pathways. beilstein-journals.org

Table 1: Calculated Transition State Energy Differences for Isopropylation of an Indazole Derivative

| Transition State | Relative Energy (kcal/mol) |

| N1-Transition State | > 1 |

| N2-Transition State | < 1 |

Note: Data is based on a structurally similar compound, methyl 1H-indazole-7-carboxylate. beilstein-journals.org

Solvation Effects in Reaction Mechanisms

The solvent environment can significantly influence the kinetics and thermodynamics of a reaction. Computational models that incorporate solvation effects are therefore essential for accurately predicting reaction outcomes. The Solvation Model based on Density (SMD) is a common choice for such calculations.

For the isopropylation of the indazole derivative, calculations were performed using the SMD model with tetrahydrofuran (B95107) (THF) as the solvent, at the PBE0/def2-SVP level of theory. beilstein-journals.org This approach allows for a more realistic simulation of the reaction conditions. The solvent model is applied to all stationary points along the reaction coordinate, including reactants, transition states, and products, to provide a comprehensive understanding of the solvent's role.

The choice of solvent can alter the relative energies of transition states and the stability of charged intermediates, thereby affecting the regioselectivity of the alkylation. For instance, polar aprotic solvents like dimethylformamide (DMF) are often used in such reactions and their effects can be computationally modeled to rationalize the observed product ratios. beilstein-journals.org

Tautomeric Equilibrium Analysis and Interconversion Mechanisms

Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The relative stability of these tautomers is a critical factor in determining the reactivity and spectroscopic properties of the compound.

Theoretical estimations of the annular tautomerism of various NH-indazoles have shown that while the 1H-tautomer is generally the most stable, the 2H-tautomer can be more stable in certain substituted indazoles. nih.gov For a related compound, methyl 1H-indazole-7-carboxylate, the energy of the N1- and N2-tautomers was calculated to differ by 3.1 kcal/mol at 50 °C, with the N1-tautomer being more stable. beilstein-journals.org This energy difference implies an approximate 7:1 distribution of the N1 to N2 isomers in solution. beilstein-journals.org

The interconversion between tautomers typically proceeds through a proton transfer mechanism. Computational studies can elucidate the pathway of this transfer, which can be either an intramolecular process or mediated by solvent molecules. The energy barrier for this interconversion determines the rate at which equilibrium is established.

Table 2: Calculated Tautomer Energy Difference for an Indazole Derivative

| Tautomer | Relative Energy (kcal/mol) |

| N1-tautomer | 0 |

| N2-tautomer | 3.1 |

Note: Data is for methyl 1H-indazole-7-carboxylate at 50 °C. beilstein-journals.org

Reactivity and Functionalization Studies of 7 Bromo 1 Isopropyl 1h Indazole

Cross-Coupling Reactions at the Bromine Position (C7)

The carbon-bromine bond at the C7 position is the most activated site for transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide array of carbon and heteroatom substituents, making it a cornerstone for building molecular diversity from the 7-Bromo-1-isopropyl-1H-indazole scaffold.

The Suzuki-Miyaura coupling is one of the most efficient and widely used methods for forming C(sp²)–C(sp²) bonds, and it has been successfully applied to the 7-bromoindazole core. nih.gov This reaction couples the 7-bromoindazole with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base. nih.gov The N1-isopropyl group on the target compound remains stable under these conditions and ensures that the reaction proceeds selectively at the C7 position.

Studies on related 4-substituted-7-bromo-1H-indazoles demonstrate that these substrates couple effectively with a diverse range of boronic acids. nih.gov The reaction conditions are typically mild, with catalysts like Pd(PPh₃)₄ and bases such as Cs₂CO₃ or K₃PO₄ being effective. nih.govresearchgate.net Microwave irradiation has been shown to accelerate the reaction, often leading to completion within a shorter timeframe. nih.gov The reaction tolerates a variety of functional groups on both the indazole ring and the boronic acid partner, including those with both electron-donating and electron-withdrawing properties. nih.gov

Detailed research on 4-substituted-7-bromo-1H-indazoles provides a strong model for the reactivity of this compound. The findings show that aryl boronic acids with electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro) couple efficiently, providing the corresponding 7-aryl-indazole products in moderate to good yields. nih.gov

| Catalyst | Base | Solvent | Coupling Partner (ArB(OH)₂) | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | (4-Methoxyphenyl)boronic acid | 140°C, MW, 2h | Good | nih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | Phenylboronic acid | 140°C, MW, 2h | Moderate-Good | nih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | (4-Nitrophenyl)boronic acid | 140°C, MW, 2h | Good | nih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | Thiophen-2-ylboronic acid | 140°C, MW, 2h | Good | nih.gov |

Beyond the Suzuki-Miyaura reaction, the C7-bromo position of this compound is amenable to a variety of other powerful palladium-catalyzed cross-coupling reactions.

Heck Reaction : This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an alkene. wikipedia.orgmdpi.com The Mizoroki-Heck reaction is a robust method for vinylating aryl halides, and its application to bromoindazoles allows for the synthesis of 7-vinyl-indazole derivatives. beilstein-journals.orgorganic-chemistry.org These products can serve as versatile intermediates for further transformations. The reaction is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) in the presence of a phosphine ligand and a base such as triethylamine. wikipedia.org

Sonogashira Coupling : For the introduction of alkynyl moieties, the Sonogashira coupling is the premier method. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI). libretexts.org Studies on related 5-bromo-3-iodoindazoles have demonstrated the feasibility of this transformation on the bromo-indazole core, enabling the synthesis of 7-alkynyl-indazoles. thieme-connect.de These compounds are valuable in materials science and as precursors for more complex heterocyclic systems.

Buchwald-Hartwig Amination : This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of the C7-bromo position with a wide range of primary and secondary amines, as well as amine equivalents. libretexts.orgyoutube.com This methodology provides direct access to 7-amino-indazole derivatives, which are prevalent structures in pharmacologically active molecules. The reaction typically employs a palladium catalyst with specialized, sterically hindered phosphine ligands. wikipedia.org

Functionalization at Other Positions of the Indazole Ring (C3, C4, C5, C6)

While the C7 position is readily functionalized via cross-coupling, modifying other positions on the indazole ring requires distinct strategies. The inherent reactivity of the indazole core and the development of directed reactions have enabled selective functionalization at these less activated sites.

After the C7 position, the C3 position is a primary target for functionalization. chim.it Direct C3-arylation of the indazole ring can be achieved through palladium-catalyzed C-H activation pathways, coupling the indazole with aryl halides. This approach avoids the need for pre-functionalization at the C3 position. For N1-substituted indazoles, direct C-H arylation provides a powerful tool for building 3,7-disubstituted indazole scaffolds. acs.org

Direct alkylation or arylation at the C4, C5, and C6 positions of the benzene (B151609) portion of the ring is more challenging due to the lower intrinsic reactivity of these C-H bonds. Such transformations typically require harsher conditions or directed metalation strategies.

To achieve regioselective functionalization at the C4, C5, or C6 positions, directed C-H functionalization has emerged as a powerful strategy. rsc.org This approach involves the installation of a directing group on the indazole scaffold that coordinates to a transition metal catalyst (commonly palladium or rhodium) and delivers it to a specific, proximate C-H bond. mdpi.com

For an N1-substituted indazole like this compound, a secondary directing group would need to be introduced elsewhere on the molecule to guide functionalization to the C4, C5, or C6 positions. For instance, a removable directing group placed at the C3 position could potentially direct a catalyst to the C4-H bond. Rhodium(III)-catalyzed C-H activation, in particular, has been utilized for the synthesis and functionalization of indazoles, often relying on a directing group to control the site of reaction. nih.govrsc.org This methodology allows for the introduction of alkyl, aryl, or other functional groups with high regioselectivity, providing access to substitution patterns that are difficult to achieve through classical electrophilic substitution. nih.gov

Cycloaddition Reactions and Annulation Pathways

The indazole ring system can participate as a component in cycloaddition reactions to construct more complex polycyclic heterocyclic systems. The π-system of the indazole can act as a partner in various pericyclic reactions.

A common and powerful method for synthesizing the indazole core itself is through [3+2] cycloaddition (1,3-dipolar cycloaddition) reactions. acs.orgchemicalbook.comorganic-chemistry.org For instance, the reaction between in-situ generated nitrile imines and benzyne affords 1-substituted-1H-indazoles rapidly and in good yields. acs.org Similarly, arynes can react with N-tosylhydrazones (which generate diazo compounds in situ) to construct the 1H-indazole skeleton. nih.gov

From a reactivity perspective, the existing this compound can be viewed as a scaffold for further annulation. Functional groups introduced at positions C3 through C6 can be elaborated to form new fused rings. For example, an ortho-functionalized 7-aryl group (introduced via Suzuki coupling) could undergo an intramolecular cyclization to form a new ring fused to the C6-C7 edge of the indazole. These annulation pathways are critical for the synthesis of novel, extended heteroaromatic systems with unique electronic and biological properties.

Heterocycle Permutation and Rearrangement Studies

While comprehensive studies focusing specifically on the heterocycle permutation and rearrangement of this compound are not extensively documented in dedicated reports, the general reactivity of the indazole core suggests potential transformation pathways. Indazole scaffolds can undergo rearrangement reactions under specific conditions, such as thermal or photochemical activation.

One known rearrangement process for substituted indazoles involves the thermal rearrangement of 2-nitroindazole intermediates to their 3-nitro isomers. chim.it This type of transformation highlights the potential for atom migration around the indazole ring system under energetic conditions. Although not directly involving the 7-bromo or 1-isopropyl substituents, it establishes the principle that the indazole nucleus is not entirely inert and can be induced to rearrange.

Theoretical and experimental studies on the synthesis of 1H-indazoles provide insight into the stability of the ring system and the potential for isomeric interconversion, particularly between 1H and 2H tautomers in N-unsubstituted indazoles. nih.gov The presence of the N1-isopropyl group in this compound, however, prevents such tautomerization, locking the scaffold in the 1H-indazole form. Any permutation or rearrangement would thus likely require more forcing conditions that could lead to ring-opening or more complex skeletal transformations.

Derivatization for Library Synthesis and Structure-Activity Relationship (SAR) Studies

The strategic placement of the bromine atom at the C7 position makes this compound an excellent substrate for derivatization, particularly for the generation of compound libraries for Structure-Activity Relationship (SAR) studies. The C7-bromo position is readily functionalized using modern cross-coupling methodologies.

Palladium-Catalyzed Cross-Coupling Reactions:

The most significant method for derivatizing the 7-bromo-indazole core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction allows for the efficient formation of a carbon-carbon bond between the C7 position of the indazole and a wide variety of aryl or heteroaryl boronic acids. nih.gov This strategy is instrumental in exploring the chemical space around the indazole scaffold to optimize biological activity. Researchers have successfully coupled various 4-substituted-7-bromo-1H-indazoles with a range of boronic acids, achieving moderate to good yields. nih.gov The reaction conditions are typically optimized by screening different palladium catalysts, bases, and solvents. nih.gov

The derivatization of the 7-bromo-indazole core via Suzuki-Miyaura coupling is a powerful tool for SAR exploration. For instance, in the development of DNA gyrase inhibitors, modifications around the indazole ring were crucial for optimizing antibacterial activity. nih.gov Similarly, SAR studies on indazole-3-carboxamides as CRAC channel blockers demonstrated that the substitution pattern on the core is critical for biological function. nih.gov

The N1-isopropyl group plays a crucial role in SAR. Compared to a simple N-H or N-methyl group, the isopropyl substituent provides increased lipophilicity and steric bulk. This can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability by shielding the N1 position from enzymatic degradation.

Illustrative Derivatization via Suzuki-Miyaura Coupling

The following interactive table summarizes representative Suzuki-Miyaura cross-coupling reactions performed on N-unsubstituted 7-bromo-1H-indazoles, which serve as a model for the reactivity of this compound. The electronic nature of the substituents on the boronic acid coupling partners generally has a minimal effect on the reaction yields. nih.gov

| Entry | 7-Bromo-1H-indazole Substrate | Boronic Acid | Product | Yield (%) |

| 1 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 85% |

| 2 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-(trifluoromethyl)phenyl)boronic acid | 4-methyl-N-(7-(4-(trifluoromethyl)phenyl)-1H-indazol-4-yl)benzenesulfonamide | 82% |

| 3 | N-(7-bromo-1H-indazol-4-yl)benzamide | (4-methoxyphenyl)boronic acid | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)benzamide | 88% |

| 4 | N-(7-bromo-1H-indazol-4-yl)benzamide | (4-nitrophenyl)boronic acid | N-(7-(4-nitrophenyl)-1H-indazol-4-yl)benzamide | 75% |

| 5 | N-(7-bromo-1H-indazol-4-yl)benzamide | thiophen-2-ylboronic acid | N-(7-(thiophen-2-yl)-1H-indazol-4-yl)benzamide | 92% |

| Data derived from studies on analogous 4-substituted 7-bromo-1H-indazoles. nih.gov |

This systematic derivatization allows for the generation of a library of compounds where the C7 substituent is varied. Subsequent biological screening of this library enables the elucidation of key SAR insights, guiding the design of more potent and selective molecules. The interplay between the electronic and steric properties of the C7-substituent and the fixed N1-isopropyl group is central to optimizing the desired pharmacological profile.

Indazole Derivatives as Scaffolds in Medicinal Chemistry

The indazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. pharmablock.comrsc.org This versatility has led to the development of numerous indazole-containing compounds that are either in clinical trials or are already marketed drugs for various diseases. nih.govrsc.org The therapeutic potential of indazole derivatives spans a wide range of conditions, including cancer, inflammation, bacterial infections, and diabetes. nih.govrsc.org

The structural features of indazole, including its two nitrogen atoms and aromatic nature, allow it to act as a bioisostere of other important biological structures like indole (B1671886). nih.govpharmablock.com This mimicry enables indazole derivatives to interact with biological targets that would typically bind to endogenous ligands containing these other structures. Furthermore, the indazole ring can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

Several FDA-approved drugs incorporate the indazole scaffold, highlighting its importance in drug discovery. nih.govpnrjournal.com For example, pazopanib (B1684535) is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. nih.gov Axitinib (B1684631) is another kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) and is used for the treatment of advanced renal cell carcinoma. nih.govmdpi.com Granisetron, a selective 5-HT3 receptor antagonist, contains an indazole nucleus and is used as an antiemetic to manage nausea and vomiting associated with cancer chemotherapy. nih.gov

Modulators of Enzymatic Activity

Indazole derivatives have been extensively investigated as modulators of various enzymatic activities, playing a crucial role in the development of targeted therapies.

Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for the development of novel antibacterial agents. nih.govnih.govacs.org The GyrB subunit of this enzyme possesses an ATP-binding site that is essential for its function in controlling DNA topology. acs.org A novel class of indazole derivatives has been discovered as potent inhibitors of bacterial Gyrase B. nih.govresearchgate.net Through structure-based drug design and optimization of physicochemical properties, these indazole derivatives have demonstrated excellent enzymatic and antibacterial activity against a range of clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). acs.orgacs.org

The design of these inhibitors was guided by the need to improve cell penetration. By replacing a more polar pyrazolopyridone scaffold with the indazole core, researchers were able to increase the lipophilicity of the compounds, leading to enhanced cellular uptake. nih.gov

Table 1: Examples of Indazole Derivatives as DNA Gyrase B Inhibitors

| Compound | Target | Activity | Reference |

| Indazole Analogs | Bacterial DNA Gyrase B | Excellent enzymatic and antibacterial activity | acs.org |

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. nih.govrsc.org The indazole scaffold has emerged as a key pharmacophore in the design of numerous kinase inhibitors. nih.govrsc.org Several indazole-based drugs that target various kinases are commercially available for the treatment of cancers such as lung, breast, colon, and prostate cancer. nih.gov

Pim kinases: The Pim kinase family (Pim-1, Pim-2, and Pim-3) of serine/threonine kinases is involved in signaling pathways that are fundamental to tumorigenesis. nih.gov Indazole derivatives, specifically 3-(pyrazin-2-yl)-1H-indazoles, have been developed as potent pan-Pim kinase inhibitors. nih.gov Additionally, pyrrolo[2,3-g]indazole derivatives have shown sub-micromolar inhibitory potencies against Pim-1 and Pim-3. nih.gov

Fibroblast growth factor receptors (FGFRs): FGFRs are a subfamily of tyrosine kinases involved in cellular processes like proliferation and migration. nih.gov Aberrant FGFR signaling is implicated in various cancers. nih.govnih.gov Indazole-based compounds have been identified as potent inhibitors of FGFR1-3. nih.govnih.gov For instance, a library of indazole-containing fragments showed inhibitory activity in the micromolar range against FGFR1–3. nih.gov Further optimization led to the discovery of an indazole derivative, compound 9u, with an IC50 of 3.3 nM against FGFR1. nih.govproquest.com Another study identified an indazole derivative that inhibits FGFR1 with an IC50 value of 100 nM. benthamdirect.com

Extracellular signal-regulated kinase1/2 (ERK1/2): A series of 1H-indazole amide derivatives have been synthesized and evaluated for their activity against ERK1/2, with some compounds showing potent enzymatic and cellular activity. nih.gov

Tyrosine Kinases: The indazole scaffold is a common feature in many tyrosine kinase inhibitors. nih.govrsc.org This includes inhibitors of c-Kit and platelet-derived growth factor receptor beta (PDGFRb). rsc.org

Poly (ADP-ribose) polymerase 1/2 (PARP1/2): Niraparib, a commercially available drug containing a 2H-indazole core, is a potent inhibitor of PARP enzymes. nih.gov

Vascular endothelial growth factor receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, a process crucial for tumor growth and metastasis. researchgate.netnih.gov Several indazole-based compounds have been developed as potent and selective inhibitors of VEGFR-2. nih.govnih.gov For example, a novel class of indazole derivatives demonstrated significant inhibition of VEGFR-2 kinase. nih.gov One potent compound, 30, was found to inhibit VEGFR-2 with an IC50 of 1.24 nM. nih.gov

Table 2: Indazole Derivatives as Kinase Inhibitors

| Kinase Target | Example Compound/Derivative Class | Key Findings | Reference |

| Pim kinases | 3-(pyrazin-2-yl)-1H-indazoles | Potent pan-Pim kinase inhibitors | nih.gov |

| FGFR1 | Indazole derivative 9u | IC50 = 3.3 nM | nih.govproquest.com |

| FGFR1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | IC50 = 100 nM | benthamdirect.com |

| ERK1/2 | 1H-indazole amide derivatives | Potent enzymatic and cellular activity | nih.gov |

| VEGFR-2 | Indazole-based compounds | Potent and selective inhibitors | nih.gov |

| VEGFR-2 | Compound 30 | IC50 = 1.24 nM | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway. nih.govnih.gov Overexpression of IDO1 in cancer cells leads to immunosuppression by depleting tryptophan and producing immunosuppressive metabolites. bohrium.comnih.gov Therefore, inhibiting IDO1 is a promising strategy for cancer immunotherapy. acs.orgmdpi.com

The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that substitutions at the 4- and 6-positions of the 1H-indazole ring are crucial for inhibitory activity. nih.govnih.gov For example, compound 2g, a 1H-indazole derivative, exhibited an IC50 value of 5.3 μM against IDO1. nih.gov Another derivative, compound 35, displayed an IC50 of 0.74 μM in an enzymatic assay and also showed promising inhibition of tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan metabolism. bohrium.comnih.gov

Receptor Modulation Studies

The versatility of the indazole scaffold extends to its ability to modulate the activity of various receptors. rsc.org A notable example is Granisetron, an indazole-containing drug that acts as a selective serotonin (B10506) 5-HT3 receptor antagonist. nih.gov This action makes it an effective antiemetic for patients undergoing chemotherapy. nih.gov

Investigation of Anti-inflammatory Potential

The indazole nucleus is a core structure in several compounds with demonstrated anti-inflammatory properties. nih.govrsc.orgresearchgate.net Bendazac and Benzydamine (B159093) are two such non-steroidal anti-inflammatory drugs (NSAIDs) containing the 1H-indazole scaffold. pharmablock.com

Research has shown that indazole derivatives can exert their anti-inflammatory effects through multiple mechanisms. nih.gov One significant mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govmdpi.com Studies have demonstrated that various indazole derivatives can inhibit COX-2 in a concentration-dependent manner. nih.gov For example, 5-aminoindazole (B92378) showed significant COX-2 inhibitory activity. nih.gov

Table 3: Anti-inflammatory Mechanisms of Indazole Derivatives

| Mechanism of Action | Key Findings | Reference |

| COX-2 Inhibition | Concentration-dependent inhibition by various indazoles | nih.gov |

| Cytokine Inhibition | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β) | nih.gov |

| Free Radical Scavenging | Demonstrated antioxidant activity | nih.gov |

Advanced Analytical Techniques for Compound Analysis

Chromatographic Purity and Separation Methods

Chromatographic techniques are fundamental in assessing the purity of 7-Bromo-1-isopropyl-1H-indazole and for its isolation from reaction mixtures and impurities. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for determining the purity of non-volatile and thermally labile compounds like this compound. The technique offers high resolution and sensitivity, making it ideal for detecting even trace-level impurities. A typical HPLC method for a compound of this nature would involve a reversed-phase setup.

While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, a general approach can be reliably established based on the analysis of structurally similar aromatic and heterocyclic compounds.

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Specification |

| Column | C18 (Octadecyl-silica), 4.6 mm x 150 mm, 3.5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength of approximately 254 nm, where the aromatic system is expected to absorb strongly |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

This method would be capable of separating this compound from potential starting materials, by-products, and degradation products. The retention time of the main peak would be a key identifier, while the area percentage of this peak relative to the total peak area would provide a quantitative measure of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC-MS can be employed for the analysis of more volatile precursors or if the compound is derivatized to increase its volatility. The mass spectrometer provides crucial structural information, aiding in the unequivocal identification of the compound and any impurities.

For instance, in the synthesis of related indazole derivatives, GC-MS has been used to analyze reaction mixtures. chemrxiv.org The electron ionization (EI) mass spectrum would be expected to show a characteristic molecular ion peak and fragmentation pattern corresponding to the structure of this compound.

Table 2: General GC-MS Parameters for Analysis

| Parameter | Specification |

| GC Column | Capillary column with a non-polar stationary phase (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | A temperature gradient, for example, starting at 100 °C, holding for 2 minutes, then ramping up to 280 °C at 10-20 °C/min, with a final hold time. |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-500 |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the preliminary assessment of purity. For the purification of bromo-indazole derivatives, TLC is crucial for selecting an appropriate solvent system for column chromatography. googleapis.com

A common stationary phase for TLC is silica (B1680970) gel 60 F254, which contains a fluorescent indicator allowing for the visualization of UV-active compounds like this compound under a UV lamp (254 nm). The separation is based on the polarity of the compounds.

Table 3: Typical TLC System for this compound

| Parameter | Specification |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A common starting point would be a 9:1 or 4:1 mixture of hexanes:ethyl acetate (B1210297). |

| Visualization | UV light (254 nm) |

The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

Flash Column Chromatography

For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. This technique is a rapid form of preparative liquid chromatography that uses a positive pressure to force the mobile phase through the column, leading to faster and more efficient separations compared to traditional gravity-fed column chromatography. orgsyn.org

The choice of the eluent system is typically guided by prior TLC analysis. For a moderately polar compound like this compound, a solvent system providing an Rf value in the range of 0.2-0.4 on TLC is often optimal for flash chromatography. In the synthesis of a related 5-bromo-3-propyl-1H-indazole, a mobile phase of 15% ethyl acetate in petroleum ether was successfully used for purification. googleapis.com

Table 4: Representative Flash Column Chromatography Parameters

| Parameter | Specification |

| Stationary Phase | Silica gel (40-63 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of hexanes and ethyl acetate, optimized based on TLC results. |

| Loading Technique | The crude compound can be dissolved in a minimal amount of the mobile phase or a stronger solvent and then loaded onto the column. |

| Fraction Collection | Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product. |

Quantitative Analysis Methodologies

Accurate quantification of this compound is crucial for its use in further synthetic applications or biological assays. While chromatographic methods with appropriate calibration can provide quantitative data, other spectroscopic techniques are also employed.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful method for determining the purity of a compound without the need for an identical reference standard. By integrating the signal of the analyte against a certified internal standard of known concentration, a highly accurate purity value can be obtained. For instance, the purity of a structurally related bromo-chloro-indazol-3-amine was determined using qNMR. chemrxiv.org

Spectroscopic Quantification Techniques

Spectroscopic techniques are not only used for structural elucidation but can also be adapted for quantification. UV-Vis spectrophotometry, for example, can be used to determine the concentration of this compound in a solution by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. This requires the prior determination of the molar absorptivity of the compound.

Conclusion and Future Research Directions

Synthesis and Functionalization Advancements of 7-Bromo-1-isopropyl-1H-indazole

The synthesis of this compound, while not extensively detailed in isolation, can be achieved through established methodologies for indazole chemistry. The process typically involves two key stages: the formation of the 7-bromo-1H-indazole core, followed by the regioselective alkylation of the pyrazole (B372694) nitrogen.

Initial synthesis can start from precursors like 2-bromo-6-methylaniline, which undergoes diazotization and cyclization to form 7-bromo-1H-indazole. chemicalbook.com More recent, scalable methods have also been developed, for instance, starting from inexpensive 2,6-dichlorobenzonitrile (B3417380) to produce intermediates like 7-bromo-4-chloro-1H-indazol-3-amine, highlighting the focus on efficient and economical routes to key indazole fragments. researchgate.netchemrxiv.org

The subsequent introduction of the isopropyl group at the N-1 position is a critical step governed by regioselectivity. The alkylation of the indazole ring can lead to a mixture of N-1 and N-2 isomers. Research indicates that the choice of base and solvent system is crucial for controlling the outcome. nih.govd-nb.info Studies have shown that using sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) generally favors the formation of the N-1 alkylated product. nih.govd-nb.info The steric and electronic nature of substituents on the indazole ring also significantly influences the N-1/N-2 ratio. nih.gov For example, a study on methyl 5-bromo-1H-indazole-3-carboxylate treated with isopropyl iodide and NaH in DMF yielded a mixture of both N-1 and N-2 isomers, underscoring the complexities involved in achieving high regioselectivity. nih.gov

Future advancements in the functionalization of the this compound scaffold will likely focus on:

C-3 Position Modification: The C-3 position is a common site for introducing diversity. Halogenation, particularly iodination, at this position creates a handle for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the attachment of various aryl or alkyl groups. rsc.org

C-7 Bromo-group Displacement: The bromine atom at the C-7 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to modulate the molecule's biological activity.

Emerging Trends in Indazole-Based Medicinal Chemistry

The indazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. austinpublishinggroup.com Current research is expanding its therapeutic applications into new and refined areas.

Oncology: The most prominent trend remains the development of indazole-based protein kinase inhibitors. nih.govrsc.org Many approved anti-cancer drugs, such as Axitinib (B1684631) and Pazopanib (B1684535), feature this core structure. nih.gov Research is focused on designing inhibitors against novel and challenging kinase targets, including Janus kinases (JAKs) and epidermal growth factor receptor (EGFR) mutants, to combat drug resistance. nih.gov

Cardiovascular Diseases: There is a growing interest in exploring indazole derivatives for cardiovascular conditions. nih.gov For instance, ARRY-371797, an indazole derivative and selective p38α MAPK inhibitor, has been investigated in clinical trials for dilated cardiomyopathy. nih.gov Future work will likely explore targets involved in cardiac fibrosis, atherosclerosis, and ischemia-reperfusion injury. nih.gov

Other Therapeutic Areas: The versatility of the indazole scaffold is being leveraged in other fields:

Anti-inflammatory Agents: Derivatives are being designed as inhibitors of enzymes like cyclooxygenase-2 (COX-2). researchgate.net

Anti-infective Agents: Indazoles have shown potential as anti-HIV, antibacterial, and antifungal agents. nih.gov Recent studies have also highlighted their promise in treating neglected parasitic diseases like leishmaniasis. austinpublishinggroup.com

Central Nervous System (CNS) Disorders: The structural similarity of indazole to indole (B1671886) makes it a bioisostere for designing agents that target CNS receptors. nih.gov

Future Prospects for Novel Indazole Derivative Design and Exploration

The future of indazole chemistry is geared towards creating more sophisticated and targeted therapeutics. A key prospect is the development of covalent and allosteric inhibitors. Unlike traditional inhibitors that bind reversibly, covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and a longer duration of action. Structure-based design of indazole analogues as irreversible EGFR inhibitors has already shown promise. nih.gov

Furthermore, the field is moving towards multi-target drug design, where a single indazole-based molecule is engineered to interact with multiple pathological targets. This approach could be particularly effective for complex diseases like cancer, where multiple signaling pathways are dysregulated.

Exploration will also continue into novel biological space. By systematically modifying the indazole core at various positions, chemists can generate vast libraries of compounds for screening against new biological targets, potentially uncovering entirely new therapeutic applications for this versatile scaffold.

Integration of Computational and Experimental Methodologies in Indazole Research

The synergy between computational modeling and experimental synthesis is accelerating the pace of discovery in indazole research. nih.gov This integrated approach allows for a more rational and efficient design of novel compounds.

Computational Design and Screening:

Molecular Docking: This technique is widely used to predict the binding pose and affinity of newly designed indazole derivatives within the active site of a target protein, such as a kinase. biotech-asia.orgnih.gov This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the indazole-protein complex over time, offering a more realistic assessment of the binding interaction than static docking models. researchgate.net

DFT and ADMET Prediction: Density Functional Theory (DFT) is used to calculate the electronic properties of indazole molecules, which helps in understanding their reactivity and optimizing synthetic pathways. nih.govnih.gov In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify candidates with favorable drug-like characteristics early in the discovery process. biotech-asia.org

This computational-experimental cycle, where in silico predictions guide laboratory work and experimental results feed back to refine the computational models, has become an indispensable paradigm. Structure-based computational methods have successfully led to the identification of potent JAK inhibitors and EGFR inhibitors, demonstrating the power of this integrated strategy. nih.gov The continued development of more accurate algorithms and greater computing power promises to further enhance the role of computational chemistry in unlocking the full therapeutic potential of indazole derivatives.

常见问题

Q. What are the common synthetic routes for 7-Bromo-1-isopropyl-1H-indazole?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce substituents at the brominated position using aryl boronic acids. Key steps include:

- Catalyst selection : Palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with ligands like triphenylphosphine (PPh₃) .

- Reaction conditions : Reactions are conducted under inert atmospheres (e.g., nitrogen) in solvents such as THF or DMF at 80–100°C .

- Work-up : Purification via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. Which characterization techniques are critical for verifying the structure of this compound?

- X-ray crystallography : SHELXL/SHELXS programs refine crystal structures to confirm molecular geometry and substituent positions .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., isopropyl CH₃ groups at δ ~1.4 ppm) and confirm substitution patterns .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₀H₁₂BrN₂: MW 255.12 g/mol) .

Q. How can researchers identify and mitigate common impurities in this compound?

- HPLC analysis : Use reverse-phase C18 columns with acetonitrile/water gradients to detect unreacted precursors or dehalogenated byproducts.

- Storage considerations : Keep the compound in a dark, dry environment at room temperature to prevent bromine displacement or degradation .

Advanced Research Questions

Q. How can contradictory results in pharmacological studies (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Systematic controls : Include positive controls (e.g., acarbose for α-glucosidase inhibition) and assess cytotoxicity in parallel using MTT assays .

- Longitudinal studies : Track dose- and time-dependent effects to distinguish acute vs. chronic toxicity .

- Resource validation : Ensure reagent purity (>95%) and validate enzyme activity before assays .

Q. What strategies optimize reaction yields in palladium-catalyzed derivatization of this compound?

- Design of Experiments (DOE) : Vary parameters like catalyst loading (0.5–5 mol%), solvent polarity, and temperature to identify optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields by 10–15% .

- Ligand screening : Bulky ligands (e.g., XPhos) enhance selectivity for cross-coupling over homocoupling .

Q. How should researchers design bioactivity assays for this compound derivatives?

- Enzyme inhibition : Use α-glucosidase assays with p-nitrophenyl-α-D-glucopyranoside as a substrate; measure absorbance at 405 nm .

- Antioxidant activity : Employ DPPH radical scavenging assays, monitoring absorbance decay at 517 nm .

- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) with confocal microscopy to track intracellular localization .

Q. What challenges arise in crystallizing this compound, and how are they addressed?